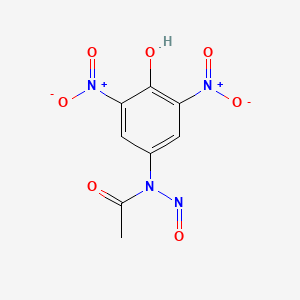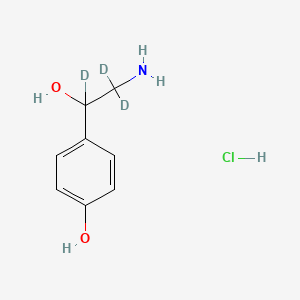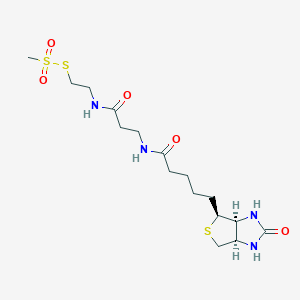
N-Biotinyl Propionylaminoethyl Methanethiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Biotinyl Propionylaminoethyl Methanethiosulfate: is a compound widely used in the fields of biochemistry and molecular biology. It primarily serves as a cross-linking reagent for proteins and nucleic acids. This compound reacts with free thiol groups in biomolecules, initiating chemical cross-linking reactions that are essential for studying the structure, function, and interactions of proteins or nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl Propionylaminoethyl Methanethiosulfate involves several steps, starting from biotinylation of a precursor molecule. The process typically includes the following steps:
Biotinylation: Biotin is attached to a propionylaminoethyl group.
Methanethiosulfate Addition: The biotinylated compound is then reacted with methanethiosulfate under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Biotinylation: Using industrial bioreactors to biotinylate the precursor molecules.
Purification: Employing chromatographic techniques to purify the biotinylated product.
Final Reaction: Reacting the purified biotinylated compound with methanethiosulfate in large reactors to produce the final compound.
Chemical Reactions Analysis
Types of Reactions: N-Biotinyl Propionylaminoethyl Methanethiosulfate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiol groups in biomolecules, replacing the methanethiosulfate group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Thiol-containing Biomolecules: These are the primary reactants for substitution reactions.
Mild Reducing Agents: Used in redox reactions to maintain the stability of the compound.
Major Products:
Cross-linked Proteins or Nucleic Acids: The primary products formed from the substitution reactions with thiol groups.
Scientific Research Applications
N-Biotinyl Propionylaminoethyl Methanethiosulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for studying the chemical properties of biomolecules.
Biology: Essential for cross-linking proteins and nucleic acids to study their interactions and functions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated products for various industrial applications
Mechanism of Action
The mechanism of action of N-Biotinyl Propionylaminoethyl Methanethiosulfate involves its reaction with free thiol groups in biomolecules. The compound forms a covalent bond with the thiol group, resulting in the cross-linking of the biomolecule. This cross-linking is crucial for studying the structure and function of proteins and nucleic acids. The molecular targets include cysteine residues in proteins and thiol-containing nucleotides in nucleic acids .
Comparison with Similar Compounds
N-Biotinyl Ethylenediamine Methanethiosulfate: Similar in structure but with an ethylenediamine group instead of a propionylaminoethyl group.
N-Biotinyl Hexamethylenediamine Methanethiosulfate: Contains a hexamethylenediamine group, offering different cross-linking properties.
Uniqueness: N-Biotinyl Propionylaminoethyl Methanethiosulfate is unique due to its specific propionylaminoethyl group, which provides distinct reactivity and stability compared to other biotinylated methanethiosulfate compounds. This uniqueness makes it particularly suitable for certain biochemical and molecular biology applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-(2-methylsulfonylsulfanylethylamino)-3-oxopropyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O5S3/c1-28(24,25)27-9-8-18-14(22)6-7-17-13(21)5-3-2-4-12-15-11(10-26-12)19-16(23)20-15/h11-12,15H,2-10H2,1H3,(H,17,21)(H,18,22)(H2,19,20,23)/t11-,12-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKYBORSQFKGOW-HUBLWGQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
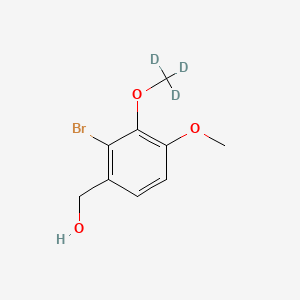

![Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)](/img/new.no-structure.jpg)
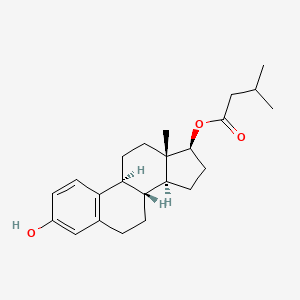
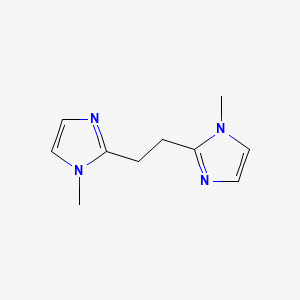
![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)

![(E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane](/img/structure/B588963.png)
